molecular formula C12H7FN2O B6414180 2-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile CAS No. 1261908-31-9

2-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile

Cat. No.: B6414180
CAS No.: 1261908-31-9
M. Wt: 214.19 g/mol
InChI Key: YDCNVIYCWYRDSD-UHFFFAOYSA-N
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Description

2-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile: is a chemical compound with the molecular formula C12H7N2OF and a molecular weight of 214.195 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxypyridine group, and a benzonitrile moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Cyclization: Formation of the pyridine ring.

    Hydroxylation: Introduction of a hydroxyl group to the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of high-yield catalysts, controlled reaction conditions, and efficient purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2-Fluoro-3-(5-oxopyridin-2-yl)benzonitrile.

    Reduction: Formation of 2-Fluoro-3-(5-aminopyridin-2-yl)benzonitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. The hydroxypyridine group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s binding affinity and stability. The nitrile group can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile is unique due to the specific positioning of the hydroxyl group on the pyridine ring and the presence of the fluorine atom

Properties

IUPAC Name

2-fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O/c13-12-8(6-14)2-1-3-10(12)11-5-4-9(16)7-15-11/h1-5,7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCNVIYCWYRDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=NC=C(C=C2)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692536
Record name 2-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-31-9
Record name 2-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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